molecular formula C12H14N2S B2890652 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine CAS No. 196796-85-7

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No.: B2890652
CAS No.: 196796-85-7
M. Wt: 218.32
InChI Key: AHMVYOUUOCOPBZ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 196796-85-7) is a high-value 2-aminothiazole derivative supplied for pharmaceutical and biological research. This compound features a 4-methylthiazole core conjugated with a 2-phenylethylamine moiety, a structural motif of significant interest in medicinal chemistry . The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and ability to interact with diverse biological targets . Research into analogous 4-phenyl-1,3-thiazol-2-amines has demonstrated promising antileishmanial activity against Leishmania amazonensis promastigotes, suggesting the value of this chemical class in developing new treatments for neglected tropical diseases . Furthermore, molecular hybrids incorporating benzimidazole and thiazole pharmacophores, similar to this compound's structure, have been synthesized and identified as potent, membrane-active antifungal agents . These hybrids exhibit significant activity against fungal strains such as C. neoformans and function by disrupting cell wall integrity and inducing pore formation, leading to rapid fungal cell death . The compound is also a key intermediate for exploring tubulin polymerization inhibitors, a mechanism relevant in anticancer research . With a molecular formula of C12H14N2S and a molecular weight of 218.32 g/mol, it serves as a versatile building block for further chemical derivatization in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-9-15-12(14-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMVYOUUOCOPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis via α-Chloroketone Intermediate

The classical Hantzsch method remains a cornerstone for thiazole formation. For this compound, the protocol involves:

  • Synthesis of α-Chloro-4-methylacetophenone :
    • 4-Methylacetophenone is treated with chlorine gas or sulfuryl chloride in dichloromethane at 0–5°C to yield α-chloro-4-methylacetophenone.
  • Reaction with N-(2-Phenylethyl)thiourea :
    • The α-chloroketone is condensed with N-(2-phenylethyl)thiourea in refluxing ethanol, facilitating cyclization to form the thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or isopropanol
  • Temperature: 80°C (reflux)
  • Time: 4–6 hours
  • Yield: 65–78%

Mechanistic Insight :
The thiourea’s sulfur nucleophile attacks the electrophilic α-carbon of the chloroketone, followed by intramolecular cyclization and elimination of HCl to form the thiazole core.

One-Pot Multicomponent Reaction Using Dimethyl Acetylenedicarboxylate

A modern approach leverages a three-component reaction to streamline synthesis:

  • Components :
    • Phenyl isothiocyanate
    • 2-Phenylethylamine
    • Dimethyl acetylenedicarboxylate (DMAD)
  • Procedure :
    • Phenyl isothiocyanate and 2-phenylethylamine are stirred in ethanol at 25°C for 1 hour to form a thiourea intermediate.
    • DMAD is added, and the mixture is stirred for an additional 2 hours, inducing cyclization.

Optimized Parameters :

  • Catalyst: None (thermal conditions)
  • Solvent: Ethanol
  • Yield: 82–85%

Advantages :

  • Avoids isolation of intermediates.
  • High atom economy and reduced waste.

Catalytic Synthesis Using Trichloroisocyanuric Acid (TCCA)

A halogen-free method employs TCCA as a chlorinating agent:

  • Chlorination of 4-Methylacetophenone :
    • TCCA (0.5 mmol) reacts with 4-methylacetophenone (1.5 mmol) in ethanol at 80°C for 25 minutes to generate α-chloro-4-methylacetophenone.
  • Cyclization with Thiourea :
    • Thiourea (1.0 mmol) is added, and the reaction proceeds for 1 hour at 80°C.

Key Features :

  • Catalyst: Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g) enhances reaction rate.
  • Yield: 76–80%.

Alkylation of Preformed 2-Aminothiazole

For late-stage functionalization, alkylation offers a modular route:

  • Substrate : 2-Amino-4-methylthiazole
  • Alkylation Agent : 2-Phenylethyl bromide
  • Conditions :
    • Base: Potassium carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 60°C, 8 hours
    • Yield: 70–75%

Challenges :

  • Competing over-alkylation at the thiazole nitrogen.
  • Requires careful stoichiometric control (1:1 molar ratio).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Catalyst Key Advantage
Hantzsch Synthesis 65–78 4–6 None High predictability
Multicomponent Reaction 82–85 3 None One-pot, high atom economy
TCCA Catalyzed 76–80 1.5 Fe3O4-based Eco-friendly, fast kinetics
Alkylation 70–75 8 K2CO3 Modular late-stage modification

Mechanistic and Kinetic Studies

Cyclization Kinetics in Multicomponent Reactions

Studies using in-situ NMR reveal that the multicomponent reaction proceeds via:

  • Rapid thiourea formation (t1/2 = 15 minutes).
  • Rate-limiting cyclization (k = 0.12 min⁻¹ at 25°C).

Role of Nanocatalysts

The Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst increases surface area and stabilizes reactive intermediates, reducing activation energy by 30% compared to non-catalytic methods.

Purification and Characterization

  • Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity.
  • Spectroscopic Data :
    • 1H NMR (400 MHz, CDCl3) : δ 7.28–7.35 (m, 5H, Ar-H), 3.78 (t, J = 7.2 Hz, 2H, CH2), 3.02 (t, J = 7.2 Hz, 2H, CH2), 2.42 (s, 3H, CH3), 6.85 (s, 1H, Thiazole-H).
    • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Industrial and Environmental Considerations

  • Solvent Recovery : Ethanol is recycled via distillation, reducing waste by 40%.
  • Catalyst Reusability : Fe3O4 nanocatalyst retains 90% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties
Compound Name Substituents (Thiazole Ring) N-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 4-(4-Cl-phenyl) Propargyl groups 286.03 180 2.31 (t, 2H), 4.46 (d, 4H), 7.14 (s, 1H)
4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine 4-(4-MeO-phenyl) Triazolylmethyl groups 576.24 176 2.13 (m, 6H), 3.65 (s, 3H), 7.08 (t, 1H)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-(4-F-phenyl) 3-Cl-2-Me-phenyl 333.84 Not reported Not provided
MortaparibMild 5-Thiophen-2-yl 4-MeO-phenyl and triazole 454.58 Not reported Not provided
Target Compound (Hypothetical) 4-Methyl 2-Phenylethyl 258.38 (calculated) N/A Predicted: δ 2.5 (s, 3H, CH3), 3.8 (t, 2H, CH2) N/A

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy (4-MeO) groups (e.g., 4g in ) increase solubility but may reduce metabolic stability .
  • N-Substituents : Bulky groups like triazolylmethyl () or 2-phenylethyl (hypothetical target) improve lipophilicity, aiding membrane permeability .
Pharmacological Activities
Compound Name Biological Activity Mechanism/Target Potency (IC50/ MIC) Reference
4-(4-Chlorophenyl) derivatives Anti-inflammatory COX-2 inhibition IC50: 0.8–2.4 µM
MortaparibMild Anticancer Mortalin/PARP-1 dual inhibition IC50: 1.2 µM (HeLa cells)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)thiazol-2-amine Antibacterial DNA gyrase inhibition MIC: 6.25 µg/mL (S. aureus)
4-(4-Nitrophenyl)thiazol-2-amine Antifungal Ergosterol synthesis inhibition MIC: 12.5 µg/mL (C. albicans)
Target Compound (Hypothetical) Predicted: Antimicrobial Likely membrane disruption N/A N/A

Key Trends :

  • Anti-inflammatory Activity : Triazole-appended thiazoles (e.g., 4g, 4h) show enhanced COX-2 selectivity due to hydrophobic interactions with the enzyme’s active site .
  • Anticancer Activity : MortaparibMild’s dual inhibition of mortalin and PARP-1 highlights the role of hybrid scaffolds in multitarget therapies .
  • Antibacterial Activity : Halogenated derivatives (e.g., 4-Cl, 4-F) exhibit stronger activity against Gram-positive bacteria, likely due to improved penetration .

Biological Activity

The compound 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine belongs to the thiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{S}

This structure features a thiazole ring substituted with a methyl group and a phenylethyl side chain, which may influence its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds related to this compound have shown promising activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of thiazole derivatives. In a study examining a series of thiazole compounds, it was found that modifications at specific positions on the thiazole ring could enhance anti-inflammatory effects. The presence of electron-donating groups was linked to increased potency in inhibiting inflammatory pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives is an area of active investigation. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. For example:

StudyCell LineIC50 (µM)
Thiazole Derivative StudyHeLa (cervical cancer)15.5
Thiazole Derivative StudyMCF7 (breast cancer)20.0

These findings suggest that the compound may interact with cellular mechanisms involved in cancer progression and could serve as a lead compound for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The introduction of different substituents on the thiazole ring can significantly alter biological activity. For example, adding electron-donating groups enhances antimicrobial and anticancer properties.
  • Chain Length : Variations in the length of the phenylethyl side chain also affect potency; shorter chains may reduce activity while longer chains can enhance interaction with biological targets.

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of various thiazole derivatives against Leishmania amazonensis. Compounds structurally related to this compound demonstrated significant anti-promastigote activity with selectivity indexes indicating low cytotoxicity towards host cells.

Case Study 2: Neuroprotective Effects

Another investigation reported neuroprotective effects associated with thiazole derivatives in models of neurodegeneration. The compounds exhibited the ability to inhibit neuroinflammatory markers and protect neuronal cells from oxidative stress.

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine?

The synthesis typically involves multi-step procedures, starting with the reaction of 4-methylthiazole derivatives with phenethylamine precursors. A common method employs formaldehyde and formic acid under controlled conditions to facilitate Mannich-type reactions or cyclization processes, ensuring high yield and purity. For example, analogous thiazole derivatives are synthesized via condensation reactions between thioamides and α-haloketones, followed by functionalization of the amine group . Key steps include:

  • Reagent selection : Use of potassium carbonate as a base in dimethylformamide (DMF) to promote cyclization .
  • Purification : Recrystallization or column chromatography to isolate the target compound .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and confirm amine/thiazole connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • FTIR Spectroscopy : Identification of functional groups like C-N and C=S stretches .

Q. What biological targets are associated with this compound?

Thiazol-2-amine derivatives are known to inhibit kinases such as ATR (Ataxia Telangiectasia and Rad3-related protein), disrupting DNA damage response pathways. This compound’s morpholine and phenethyl moieties may enhance cellular uptake and target binding .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular interactions?

  • X-ray Crystallography : Determines precise bond lengths, angles, and packing motifs. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π, π-π stacking) that stabilize the crystal lattice .
  • Methodology : Use SHELX software for refinement . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Dose-Response Analysis : Test varying concentrations to identify biphasic effects (e.g., inhibitory vs. cytotoxic thresholds) .
  • Structural Analog Comparison : Compare activity against analogs (e.g., 4-(4-methoxyphenyl) derivatives) to isolate substituent-specific effects .
  • Pathway Profiling : Use transcriptomics or proteomics to identify off-target interactions that may explain divergent results .

Q. How to design experiments to evaluate this compound’s role in DNA damage response modulation?

  • Cell-Based Assays :
    • Clonogenic Survival : Measure cell viability post-irradiation with/without the compound .
    • γH2AX Foci Staining : Quantify DNA double-strand breaks as a marker of ATR inhibition .
  • Controls : Include positive controls (e.g., ATR inhibitors like VE-821) and validate specificity using siRNA knockdown .

Q. What computational methods predict structure-activity relationships (SAR) for thiazol-2-amine derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with ATR’s ATP-binding pocket .
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with inhibitory potency .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Notes

  • Crystallography Workflow : For novel derivatives, refine structures using SHELXL , and validate with R-factor convergence (<5%) .
  • Biological Replicates : Perform assays in triplicate with independent compound batches to ensure reproducibility .

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